(E)-Metominostrobin chemical structure and properties
(E)-Metominostrobin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Developed to control a variety of fungal diseases in crops, particularly rice, it functions as a potent inhibitor of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of (E)-Metominostrobin, along with detailed experimental protocols relevant to its study.
Chemical Structure and Identity
(E)-Metominostrobin, with the IUPAC name (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is characterized by a specific stereochemistry around the oxime double bond, which is crucial for its biological activity.[2][3]
Chemical Structure:
Table 1: Chemical Identification of (E)-Metominostrobin
| Identifier | Value | Reference |
| IUPAC Name | (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | [2][3] |
| CAS Number | 133408-50-1 | [4][5] |
| Molecular Formula | C₁₆H₁₆N₂O₃ | [4][6] |
| Molecular Weight | 284.31 g/mol | [4][6] |
| Canonical SMILES | CNC(=O)/C(=N\OC)/c1ccccc1Oc2ccccc2 | [1] |
| InChI Key | HIIRDDUVRXCDBN-OBGWFSINSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of (E)-Metominostrobin are essential for understanding its environmental fate and behavior, as well as for formulation development.
Table 2: Physicochemical Properties of (E)-Metominostrobin
| Property | Value | Unit | Reference |
| Melting Point | 87 - 89 | °C | [6] |
| Water Solubility | 128 | mg/L (at 20°C, pH 7) | |
| Vapor Pressure | 0.018 | mPa (at 20°C) | |
| logP (Octanol-Water Partition Coefficient) | 2.88 |
Fungicidal Properties and Mode of Action
(E)-Metominostrobin is a quinone outside inhibitor (QoI) fungicide.[1] Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This disruption of cellular respiration ultimately leads to the cessation of fungal growth and development. It exhibits broad-spectrum activity against various fungal pathogens, with a primary application in the control of Pyricularia oryzae (rice blast).[6]
Experimental Protocols
Synthesis of (E)-Metominostrobin
A representative synthesis method for (E)-Metominostrobin is described in Chinese patent CN102603563B. The process involves the following key steps:
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Preparation of 2-(2-phenoxyphenyl)-2-oxoacetamide: 2-(Phenoxy)benzonitrile is hydrolyzed under acidic conditions (6N HCl) to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.
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Oximation: The resulting acetamide (B32628) is reacted with hydroxylamine (B1172632) sulfate (B86663) in toluene (B28343) to form 2-(2-phenoxy-phenyl)-2-(hydroxyimino)acetamide.
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Methylation: The oxime is then methylated using dimethyl sulfate in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) in toluene to yield (E)-Metominostrobin. The product is purified by silica (B1680970) gel chromatography.
Note: This is a summary of the patented method. For detailed reagent quantities, reaction times, and purification procedures, refer to the original patent document.
Fungicidal Activity Assay (General Protocol)
This protocol provides a general method for determining the in vitro fungicidal activity of (E)-Metominostrobin against a target fungus, adapted from a protocol for (Z)-Metominostrobin.
a. Preparation of Fungal Inoculum:
- Culture the target fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
- Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
b. Preparation of Test Compound:
- Prepare a stock solution of (E)-Metominostrobin in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Perform serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth) to obtain a range of test concentrations.
c. Microtiter Plate Assay:
- In a 96-well microtiter plate, add a defined volume of the fungal spore suspension to each well.
- Add an equal volume of the serially diluted (E)-Metominostrobin solutions to the respective wells.
- Include appropriate controls: a positive control (fungus with medium and solvent, without the test compound) and a negative control (medium only).
- Incubate the plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).
d. Assessment of Fungal Growth Inhibition:
- Visually assess fungal growth in each well or measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
- Calculate the percentage of growth inhibition for each concentration compared to the positive control.
- Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration.
Mitochondrial Respiration Inhibition Assay (General Protocol)
This protocol outlines a general method to assess the inhibitory effect of (E)-Metominostrobin on mitochondrial respiration.
a. Isolation of Mitochondria:
- Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells) using differential centrifugation techniques. The specific protocol will vary depending on the source material.
b. Oxygen Consumption Measurement:
- Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
- Suspend the isolated mitochondria in a suitable respiration buffer.
- Energize the mitochondria with a respiratory substrate (e.g., succinate (B1194679) for Complex II-linked respiration).
- Record the basal respiration rate.
- Add a known concentration of (E)-Metominostrobin and monitor the change in oxygen consumption rate to determine the extent of inhibition.
- ADP can be added to measure state 3 respiration (phosphorylating respiration), and its inhibition by the compound can be assessed.
Toxicological Profile
The toxicological profile of (E)-Metominostrobin is crucial for assessing its safety for humans and the environment.
Table 3: Toxicological Data for (E)-Metominostrobin
| Endpoint | Species | Value | Unit | Classification | Reference |
| Acute Oral LD₅₀ | Rat | 708 | mg/kg bw | Moderate | [2] |
| Acute Dermal LD₅₀ | Rabbit | > 2000 | mg/kg bw | Low | [2] |
| Acute Inhalation LC₅₀ (4h) | Rat | > 3.8 | mg/L | Low | [2] |
| Fish 96h LC₅₀ | Brachydanio rerio (Zebra fish) | 0.59 | mg/L | Toxic to aquatic life | |
| Aquatic Invertebrate 48h EC₅₀ | Daphnia magna | > 40 | mg/L |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of (E)-Metominostrobin's properties and its mode of action as a fungicide.
Caption: Logical workflow of (E)-Metominostrobin's properties and fungicidal action.
